Home > Products > Building Blocks P10887 > [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine - 39964-73-3

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Catalog Number: EVT-3162289
CAS Number: 39964-73-3
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide through the Bischler–Napieralski reaction []. In silico studies suggest DIQ might possess contractile activity, making it a subject of interest for potential medicinal applications [].

Relevance: DIQ shares the core 6,7-dimethoxyisoquinoline structure with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. Both compounds feature substitutions at position 1 of the isoquinoline ring. While [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine possesses a (3,4-dimethoxyphenyl)methylamine substituent at position 1, DIQ has a 2-chlorophenyl group at the same position. Furthermore, both compounds are categorized as dihydroisoquinoline derivatives. []

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound serves as an intermediate in the synthesis of pemetrexed disodium, a medication used in chemotherapy []. Its synthesis involves multiple steps, starting from monomethyl malonate chloride and ultimately leading to the formation of the pyrrolo[2,3-d]pyrimidine structure [].

Relevance: The relevance of this compound lies in its shared 3,4-dimethoxybenzyl substituent with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. Both compounds showcase this specific substitution pattern, highlighting its potential significance in medicinal chemistry [].

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d)

Compound Description: Compound 12d is a quinoline derivative found to have potent anti-inflammatory effects in a rat model of adjuvant arthritis []. It exhibits a significant inhibitory effect on mitogen-induced proliferation and preferentially suppresses Th1 cytokine production, suggesting potential as a disease-modifying antirheumatic drug (DMARD) [].

Relevance: Though structurally different in its core ring system, compound 12d shares the key 3,4-dimethoxyphenyl substituent with [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. This shared structural motif might contribute to their biological activities and highlights the importance of this substituent in drug design. []

2-(2-[18F]fluoroethoxy)-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-5-methyl-benzamide ([18F]ISO-1)

Compound Description: [18F]ISO-1 is a sigma-2 receptor ligand radiolabeled with fluorine-18, designed for Positron Emission Tomography (PET) imaging of tumor proliferation [, ]. Studies show a strong correlation between [18F]ISO-1 uptake and the proliferative status of tumor cells, making it a valuable tool for assessing tumor growth and response to therapy [, ].

Relevance: [18F]ISO-1 incorporates a 3,4-dihydro-6,7-dimethoxyisoquinoline moiety within its structure. This close structural similarity to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine suggests potential overlap in their binding affinities and pharmacological profiles, particularly concerning sigma-2 receptor interactions [, ].

2-Aryl-6,7-methylenedioxy-1,4-naphthoquinone-1-oxime methyl ethers

Compound Description: This class of compounds, specifically those with 2-methoxy-4,5-methylenedioxyphenyl, 7-methoxy-2-methylbenzofuran-4-yl, and 2-methoxycarbonyl-3,4-dimethoxyphenyl as the 2-aryl substituent, were identified as potential anti-cancer drug candidates due to their significant cytotoxicity against various cancer cell lines, including HeLa S3 cells [].

Relevance: These compounds showcase structural similarities to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine in their utilization of dimethoxy and methylenedioxy substituents on aromatic rings. This shared feature suggests potential commonalities in their structure-activity relationships and highlights the importance of these substituents in influencing biological activity, potentially in different therapeutic areas [].

HM30181A, [2-(2-{4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]amide

Compound Description: HM30181A is a novel P-glycoprotein (P-gp) inhibitor, which plays a crucial role in multidrug resistance in cancer []. It exhibits potent inhibitory activity against P-gp, suggesting its potential for overcoming drug resistance in cancer treatment [].

Relevance: HM30181A incorporates the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety within its structure, closely resembling the core structure of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine. This structural similarity may translate to overlapping pharmacological profiles and potential for similar biological activities, highlighting the importance of this specific structural motif in drug discovery [].

Overview

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula C20H22N2O4C_{20}H_{22}N_{2}O_{4}. It features both isoquinoline and phenyl groups, each substituted with methoxy groups. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry and drug development.

Source and Classification

The compound is classified under organic compounds with a focus on heterocyclic structures due to the presence of the isoquinoline moiety. Its synthesis and applications are primarily found in the fields of medicinal chemistry and organic synthesis. The compound has been studied for its role as an intermediate in the synthesis of more complex organic molecules and as a potential therapeutic agent targeting specific enzymes or receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. A common synthetic route includes:

  1. Condensation Reaction: The initial step often involves the condensation of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde.
  2. Reductive Amination: This step introduces the amine group using reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors and automated synthesis enhance efficiency and yield. Purification methods like recrystallization and chromatography are crucial to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions:

  1. Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
  2. Reduction: Reduction reactions can convert the compound to its reduced form using hydrogen gas in the presence of a palladium catalyst.
  3. Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, allowing for the introduction of different substituents .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
  • Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, lithium aluminum hydride.
  • Substitution: Sodium ethoxide or other nucleophiles under basic conditions.

Major Products

The major products from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Mechanism of Action

The mechanism of action for [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function by inhibiting or activating these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and exerting therapeutic effects against certain diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 342.40 g/mol.
  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may be sensitive to light and moisture.

Relevant analyses include spectral data (NMR, IR) that confirm the presence of functional groups and structural integrity .

Applications

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine has several scientific uses:

  1. Chemistry: Serves as an intermediate in synthesizing complex organic molecules and natural product analogs.
  2. Biology: Investigated for potential antimicrobial and anticancer activities.
  3. Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
  4. Industry: Utilized in producing specialty chemicals with unique properties .
Introduction to [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

Nomenclature and Structural Classification Within Heterocyclic Alkaloids

This compound belongs to the isoquinoline class of heterocyclic alkaloids, characterized by a benzopyridine core with nitrogen at position 2. Its systematic IUPAC name—[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine—precisely defines its molecular architecture. The structure integrates two methoxy-substituted aromatic systems connected via an amine-bearing methine bridge. The isoquinoline moiety contains methoxy groups at positions 6 and 7, while the pendant phenyl ring bears methoxy substituents at the 3 and 4 positions, creating a symmetrical substitution pattern that enhances electronic delocalization [1] [3].

Table 1: Nomenclature and Identifiers

Identifier TypeValue
Systematic Name[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Molecular FormulaC₂₀H₂₂N₂O₄
PubChem CID38370
Other Designations1-Isoquinolinemethanamine, 6,7-dimethoxy-α-(3,4-dimethoxyphenyl)-

Structurally, it represents a hybrid alkaloid featuring a biaryl methane core rather than the conventional tetrahydroisoquinoline scaffold seen in many natural alkaloids. The presence of four methoxy groups contributes significant lipophilicity, while the central amine functionality provides a hydrogen-bond donor/acceptor site critical for molecular recognition. This combination classifies it as a synthetic isoquinoline alkaloid derivative with potential bioactivity [1] [3] [7].

Historical Context of Isoquinoline Derivatives in Medicinal Chemistry

Isoquinoline alkaloids have been extensively investigated for their diverse pharmacological profiles since the isolation of papaverine from opium poppy in the 19th century. The structural simplification of complex natural isoquinolines led to the development of clinically valuable compounds. Notably, the methoxy-substituted isoquinoline scaffold has featured prominently in antiviral and CNS-active agents over recent decades [3] [6] [7].

Early antiviral research identified natural bis-benzylisoquinolines like michellamine B as potent HIV inhibitors, though their development was limited by synthetic complexity and toxicity. This spurred interest in simplified, synthetically accessible methoxy-substituted isoquinoline derivatives. Research in the 1990s-2000s established that 6,7-dimethoxy substitution on the isoquinoline ring significantly enhances binding to biological targets, particularly viral enzymes and neurotransmitter receptors. Concurrently, 3,4-dimethoxyphenyl (veratryl) moieties were recognized for their ability to engage in π-stacking interactions within enzyme binding pockets [6].

Table 2: Evolution of Key Isoquinoline Derivatives in Medicinal Research

Compound ClassRepresentative StructureBiological Significance
Natural AlkaloidsPapaverine, Michellamine BBasis for structural inspiration and simplification
Early Synthetic Derivatives1-Aryl-6,7-dimethoxy-THIQDemonstrated anti-HIV activity (EC₅₀ ~17 μM)
Modern Hybrids6,7-Dimethoxyisoquinolin-1-yl-aryl methanaminesTargeted design for enhanced potency and selectivity

The structural convergence of these pharmacophoric elements—methoxy-substituted isoquinoline and veratryl groups—culminated in the design of [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine as a rationally optimized scaffold. This compound represents the contemporary phase of isoquinoline medicinal chemistry focused on synthetically tractable hybrids with tailored properties [3] [6] [7].

Rationale for Targeting Methoxy-Substituted Isoquinoline-Phenyl Hybrids

The molecular architecture of this compound was strategically designed to exploit several pharmacological principles. First, the 6,7-dimethoxyisoquinolinyl moiety provides a planar, electron-rich aromatic surface optimized for π-stacking interactions with protein binding sites. Second, the 3,4-dimethoxyphenyl group acts as a conformational control element and secondary interaction surface. The methyleneamine linker (-CHNH₂) between these domains serves dual purposes: it prevents excessive planarity (potentially reducing DNA intercalation risks) while introducing a hydrogen-bonding vector critical for target engagement [1] [6] [7].

The methoxy substituents are not merely lipophilicity-enhancing groups; they serve specific electronic and steric functions:

  • Electron donation: Methoxy groups increase π-electron density, enhancing stacking interactions with aromatic residues in enzyme binding pockets
  • Steric guidance: Ortho-dimethoxy patterns create defined molecular topographies complementary to hydrophobic enzyme clefts
  • Metabolic stabilization: Methoxy groups resist rapid Phase I metabolism compared to unsubstituted or hydroxy-substituted analogs

Computational analyses indicate that the compound's physicochemical profile aligns with drug-like properties: moderate molecular weight (354.4 g/mol), calculated logP (cLogP) of ~3.5, and topological polar surface area (TPSA) of 61.8 Ų—values within optimal ranges for CNS penetration and oral bioavailability. The central amine functionality (pKa ~9.5) ensures significant protonation at physiological pH, facilitating ionic interactions with biological targets [2] [4] [6].

Table 3: Strategic Roles of Structural Elements

Structural FeatureRationaleComputational Parameters
6,7-DimethoxyisoquinolinePlanar aromatic domain for target bindingElectron density: +0.12e per methoxy (DFT calculations)
3,4-DimethoxyphenylComplementary aromatic surface with controlled conformationDihedral freedom: 35-65° rotation (molecular dynamics)
Methyleneamine linkerSpatial separation with H-bond capabilityBasic pKₐ: 9.2-9.8 (predicted); TPSA contribution: 26 Ų
Hybrid architectureSynergistic target engagementΔG binding: -9.3 kcal/mol (HIV RT docking score) [6]

The deliberate inclusion of four methoxy groups addresses limitations observed in earlier-generation compounds where insufficient lipophilicity compromised cellular penetration. This hybrid design philosophy—merging optimized substructures from known bioactive chemotypes—represents a sophisticated approach to overcoming the pharmacokinetic and efficacy barriers of simpler isoquinoline derivatives [6] [7].

Properties

CAS Number

39964-73-3

Product Name

[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3

InChI Key

XWBMYSLAWCIYBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.